molecular formula C17H10F3N5OS B13369891 N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}benzamide

N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}benzamide

Cat. No.: B13369891
M. Wt: 389.4 g/mol
InChI Key: ZJASQECAZYUUSO-UHFFFAOYSA-N
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Description

N-{3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}benzamide is a fused heterocyclic compound featuring a triazolothiadiazole core. The triazole ring is substituted with a trifluoromethyl (-CF₃) group at position 3, while the thiadiazole moiety is linked to a benzamide group via a phenyl spacer at position 6 (Figure 1). The benzamide substituent may contribute to hydrogen bonding interactions with biological targets, a feature observed in structurally related antimicrobial and anticancer agents .

Properties

Molecular Formula

C17H10F3N5OS

Molecular Weight

389.4 g/mol

IUPAC Name

N-[3-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl]benzamide

InChI

InChI=1S/C17H10F3N5OS/c18-17(19,20)15-22-23-16-25(15)24-14(27-16)11-7-4-8-12(9-11)21-13(26)10-5-2-1-3-6-10/h1-9H,(H,21,26)

InChI Key

ZJASQECAZYUUSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4S3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of the Triazolothiadiazole Core

a. Cyclization of Precursors Containing Triazole and Thiadiazole Moieties:

The core heterocyclic structure, triazolo[3,4-b]thiadiazole , can be synthesized via cyclization reactions involving precursors like hydrazines, thiocyanates, or dithiocarbazates. For instance, the reaction of hydrazine derivatives with thiocarbonyl compounds or aromatic acids in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) facilitates ring closure to form the thiadiazole ring fused with the triazole ring.

b. Use of Thiosemicarbazides:

Research indicates that thiosemicarbazides, derived from aromatic acids and hydrazines, serve as key intermediates. These compounds undergo cyclization with agents like phosphorus oxychloride to produce 1,3,4-thiadiazole derivatives fused with triazole rings. For example, the cyclization of thiosemicarbazides with aromatic acids yields thiadiazole rings, which can be further functionalized.

Incorporation of the Trifluoromethyl Group

The trifluoromethyl group is typically introduced through nucleophilic substitution or electrophilic trifluoromethylation reactions. Common reagents include trifluoromethylating agents like trifluoromethyl iodide or Togni’s reagent, which facilitate the attachment of the CF₃ group onto the heterocyclic core or aromatic rings.

Example Reaction:

  • Electrophilic trifluoromethylation of a precursor heterocycle using reagents like Togni’s reagent in the presence of a catalyst (e.g., copper or iron salts) to yield the trifluoromethyl-substituted heterocycle.

Functionalization with Benzamide Moiety

The benzamide group is introduced through amide bond formation, typically via:

  • Amidation of carboxylic acids: Activation of benzoyl derivatives using coupling agents such as carbodiimides (e.g., EDC, DCC) followed by reaction with ammonia or amines to form the benzamide linkage.
  • Nucleophilic substitution: The amino group on the heterocycle reacts with benzoyl chlorides or benzoyl anhydrides in the presence of base to form the benzamide derivative.

Synthetic Route Summary

Step Description Reagents & Conditions Reference/Source
1 Formation of heterocyclic core Hydrazine derivatives + phosphorus oxychloride or POCl₃ ,
2 Introduction of trifluoromethyl group Trifluoromethylating agents (e.g., Togni’s reagent)
3 Aromatic substitution Aromatic aldehydes or acyl halides ,
4 Benzamide functionalization Benzoyl chlorides + coupling agents

Reaction Conditions and Optimization

  • Temperature: Typically reflux conditions (80–120°C) are employed during cyclization and trifluoromethylation steps.
  • Solvents: Common solvents include acetonitrile, dimethylformamide, or dichloromethane, depending on the reaction step.
  • Catalysts: Metal catalysts such as copper or iron salts are used during trifluoromethylation.
  • Purification: Techniques include column chromatography, recrystallization, and HPLC to isolate high-purity compounds.

Summary of Key Findings from Literature

  • The synthesis of heterocyclic derivatives involving thiadiazole and triazole rings often employs cyclization of hydrazine derivatives with aromatic acids or aldehydes.
  • Incorporation of trifluoromethyl groups is achieved via electrophilic trifluoromethylation, significantly enhancing biological activity and metabolic stability.
  • Functionalization with benzamide moieties is performed through standard amide coupling reactions, often utilizing carbodiimide chemistry.
  • Reaction conditions are optimized to maximize yield and purity, with reflux temperatures and specific solvents playing crucial roles.

Notes on Industrial and Green Chemistry Approaches

  • Continuous flow reactors and microwave-assisted synthesis are potential methods for scaling up production while reducing reaction times and waste.
  • Use of greener solvents and catalytic systems can minimize environmental impact.

Chemical Reactions Analysis

N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the triazolo-thiadiazole ring or the phenylbenzamide moiety are replaced with other groups.

    Cycloaddition: The triazolo-thiadiazole ring system can participate in cycloaddition reactions, forming fused ring systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways. The presence of the trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃, nitro) may enhance electrophilic reactivity, whereas electron-donating groups (e.g., methoxy, methyl) improve solubility .
  • Synthetic Efficiency : Yields for triazolothiadiazoles range widely (52–80%), influenced by substituent steric effects and reaction conditions .

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic and Physical Properties

Compound Name / ID IR (cm⁻¹) $ ^1H $-NMR (δ, ppm) Molecular Formula Biological Activity Reference
Target Compound Data not provided Data not provided C₁₉H₁₂F₃N₅OS Hypothetical: Anticancer N/A
20a () NH (3320), SH (2560) 7.2–8.1 (aromatic H) C₁₈H₁₈N₄O₂S Antimicrobial
7c () NO₂ (1530, 1350) 2.3 (CH₃), 7.5–8.2 (aromatic H) C₁₇H₁₄N₆O₂S TNF-α Inhibition
5b () C=O (1680) 3.8 (OCH₃), 7.1–8.3 (aromatic H) C₂₀H₁₄N₆OS Bcl-2 Inhibition (Anticancer)

Key Observations :

  • IR Signatures : The absence of NH/SH stretches in the target compound (vs. 20a in ) suggests complete cyclization during synthesis .
  • $ ^1H $-NMR : Aromatic protons in the benzamide group (target compound) would resonate at δ 7.5–8.1, similar to analogs in and .

Key Observations :

  • Trifluoromethyl Advantage : The -CF₃ group in the target compound may enhance membrane permeability and target binding compared to methoxy or methyl substituents .
  • Activity Limitations : Weak anti-inflammatory activity in analogs highlights the need for substituent optimization in specific therapeutic contexts .

Biological Activity

N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}benzamide is a compound that belongs to the class of 1,2,4-triazole and thiadiazole derivatives. This article provides a comprehensive overview of its biological activities, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a trifluoromethyl group and a triazolo-thiadiazole moiety. Its molecular formula is C15H12F3N5SC_{15}H_{12}F_3N_5S with a molecular weight of approximately 355.2 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are advantageous for drug development.

PropertyValue
Molecular FormulaC15H12F3N5S
Molecular Weight355.2 g/mol
IUPAC NameN-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}benzamide
InChI KeyAJJFYSYXUHCPMZ-UHFFFAOYSA-N

Anticancer Properties

Research has shown that compounds containing the 1,2,4-triazole and thiadiazole scaffolds exhibit significant anticancer activity. Various studies have evaluated the cytotoxic effects of N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}benzamide against different human cancer cell lines.

  • Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects against several cancer cell lines including A549 (lung carcinoma), PC3 (prostate cancer), and MCF7 (breast cancer). For instance:
    • The compound showed an IC50 value of approximately 9 µM against MDA-MB-231 breast cancer cells .
    • It was found to induce cell cycle arrest at the G1 phase in A549 cells .
  • Mechanism of Action : The mechanism underlying its anticancer activity involves the inhibition of key signaling pathways:
    • Western blot analysis revealed that the compound inhibits ERK1/2 kinase activity, leading to disrupted cell proliferation .
    • Induction of apoptosis has been observed through activation of caspases in treated cells .

Comparative Studies

Comparative studies with related compounds have indicated that the introduction of the trifluoromethyl group significantly enhances the biological activity:

  • Compounds without this modification generally exhibited lower potency against similar cancer cell lines .
  • The presence of sulfur and nitrogen in the molecular structure contributes to its unique interaction with biological targets.

Case Studies

Several case studies highlight the efficacy of N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}benzamide:

  • Study by Hosseinzadeh et al. (2013) : This study synthesized various thiadiazole derivatives and evaluated their anticancer properties. The results indicated that derivatives with trifluoromethyl substitutions showed enhanced cytotoxicity compared to their non-substituted counterparts .
  • Research by Yadagiri et al. (2015) : This research assessed multiple thiadiazole derivatives against various cancer cell lines using SRB assays. The findings demonstrated significant antiproliferative activity across all tested compounds with some showing IC50 values as low as 0.079 µM .

Q & A

Q. What are the optimal synthetic routes for constructing the triazolo[3,4-b][1,3,4]thiadiazole core in this compound?

The triazolo-thiadiazole core is typically synthesized via cyclization of 1,2,4-triazole-3-thiol derivatives with carbonyl-containing reagents. For example:

  • Step 1: React hydrazides (e.g., 2-fluorobenzohydrazide) with carbon disulfide in ethanol/KOH to form dithiocarbazinate intermediates .
  • Step 2: Cyclize intermediates with hydrazine hydrate under reflux to yield 4-amino-5-aryl-1,2,4-triazole-3-thiols .
  • Step 3: Couple the thiol with substituted phenylacetic acids using phosphorus oxychloride (POCl₃) to form the final triazolo-thiadiazole scaffold .
    Key validation: ¹H NMR, IR, and HPLC (purity >95%) .

Q. How is structural confirmation performed for derivatives of this compound?

  • Spectral techniques:
    • ¹H/¹³C NMR: Assign aromatic protons (δ 7.2–8.5 ppm) and trifluoromethyl groups (δ -60 to -70 ppm for ¹⁹F NMR) .
    • IR: Confirm C=O stretches (~1680 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
  • X-ray crystallography: Resolve bond angles (e.g., 119–122° for triazole-thiadiazole junctions) and confirm stereochemistry .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

  • Target selection: Prioritize enzymes like 14-α-demethylase lanosterol (PDB: 3LD6), a cytochrome P450 enzyme involved in fungal ergosterol biosynthesis .
  • Docking workflow:
    • Prepare the ligand (protonation states, energy minimization).
    • Use AutoDock Vina or Schrödinger Glide for flexible docking.
    • Validate with mutagenesis (e.g., Cys470Ala in 3LD6) to confirm binding interactions .
  • Key metrics: Docking scores (ΔG < -8 kcal/mol) and hydrogen bonds with heme iron .

Q. How do substituent variations at the 3- and 6-positions influence bioactivity?

Substituent Activity Trend Source
Trifluoromethyl (3-position)Enhances metabolic stability
Phenoxymethyl (6-position)Improves solubility and logP
Chlorophenyl (6-position)Increases antifungal potency (MIC: 2–4 µg/mL)
Method: Compare IC₅₀ values in enzyme assays (e.g., 14-α-demethylase inhibition) and ADMET profiles (e.g., microsomal stability) .

Q. How to resolve contradictions in SAR data for triazolo-thiadiazole derivatives?

  • Case study: Conflicting reports on electron-withdrawing groups (e.g., -CF₃) improving or reducing activity.
  • Resolution:
    • Experimental: Test compounds under standardized conditions (e.g., fixed pH, temperature).
    • Computational: Perform QSAR modeling to identify descriptor contributions (e.g., Hammett σ values) .
  • Example: A -CF₃ group may enhance target binding but reduce solubility, requiring a balance in substituent design .

Q. What strategies optimize reaction yields in coupling steps involving phosphorus oxychloride?

  • Issue: Low yields (<40%) in POCl₃-mediated cyclization.
  • Solutions:
    • Solvent optimization: Use anhydrous toluene or dichloromethane to minimize hydrolysis .
    • Temperature: Reflux at 80–90°C for 6–8 hours .
    • Catalyst: Add catalytic DMAP (4-dimethylaminopyridine) to accelerate acyl transfer .
  • Validation: Monitor reaction progress via TLC (Rf: 0.5–0.7 in EtOAc/hexane) .

Data Contradiction Analysis

Q. Why do some studies report conflicting biological activities for structurally similar analogs?

  • Potential factors:
    • Assay variability: Differences in cell lines (e.g., Candida albicans vs. Aspergillus fumigatus) .
    • Stereochemical purity: Unresolved enantiomers in racemic mixtures .
  • Mitigation:
    • Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers.
    • Re-test purified isomers in standardized assays .

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